molecular formula C22H22BrN3O2S B2460878 3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE CAS No. 422287-05-6

3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B2460878
CAS No.: 422287-05-6
M. Wt: 472.4
InChI Key: JNXITSDWQBGLCS-UHFFFAOYSA-N
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Description

3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane derivative, followed by the introduction of the quinazolinone core and subsequent functionalization to incorporate the bromine and sulfanylidene groups. Key steps may include:

    Formation of the Azepane Derivative: This can be achieved through cyclization reactions involving appropriate precursors, such as amino acids or amines, under specific conditions like heating or using catalysts.

    Construction of the Quinazolinone Core: This step often involves the condensation of anthranilic acid derivatives with carbonyl compounds, followed by cyclization to form the quinazolinone structure.

    Functionalization: Introduction of the bromine atom and the sulfanylidene group can be carried out using halogenation and thiolation reactions, respectively, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, under conditions like heating or using phase-transfer catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated quinazolinone derivatives.

    Substitution: Amino or thio-substituted quinazolinone derivatives.

Scientific Research Applications

3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(azepane-1-carbonyl)phenyl]-1-phenylurea
  • methyl 3-{[4-(azepane-1-carbonyl)phenyl]carbamoyl}propanoate

Comparison

Compared to similar compounds, 3-{[4-(AZEPANE-1-CARBONYL)PHENYL]METHYL}-6-BROMO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to the presence of the bromine and sulfanylidene groups, which may confer unique reactivity and biological activity. These functional groups can influence the compound’s chemical behavior and interactions with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

3-[[4-(azepane-1-carbonyl)phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2S/c23-17-9-10-19-18(13-17)21(28)26(22(29)24-19)14-15-5-7-16(8-6-15)20(27)25-11-3-1-2-4-12-25/h5-10,13H,1-4,11-12,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXITSDWQBGLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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